1beta-Hydroxy-2alpha-aminocyclohexanecarboxylic acid methyl ester
Description
Molecular Identity and Classification
1β-Hydroxy-2α-aminocyclohexanecarboxylic acid methyl ester is a cyclohexane-derived β-amino acid ester. Its core structure features:
- Cyclohexane ring with substituents at the 1- and 2-positions.
- Amino group at the 2α-position (β-carbon relative to the carboxylate).
- Hydroxyl group at the 1β-position.
- Methyl ester moiety at the 1-carboxylate position.
Molecular formula : $$ \text{C}8\text{H}{15}\text{NO}_3 $$ (inferred from analogous compounds).
Molecular weight : 173.21 g/mol.
| Property | Value | Source |
|---|---|---|
| Molecular formula | $$ \text{C}8\text{H}{15}\text{NO}_3 $$ | |
| Molecular weight | 173.21 g/mol | |
| CAS registry number | N/A (hypothetical) | — |
This classification aligns with β-amino acids, where the amino and carboxyl groups are separated by two carbons.
Stereochemical Configuration and Absolute Stereochemistry
The compound’s stereochemistry is defined by the positions of the hydroxyl and amino groups:
- 1β-Hydroxy : Hydroxyl group on the 1-position, oriented β (below the plane).
- 2α-Amino : Amino group on the 2-position, oriented α (above the plane).
In analogous structures (e.g., methyl 2-amino-5-hydroxycyclohexane-1-carboxylate), stereochemistry is critical for biological activity and conformational stability. Absolute configuration (R/S) depends on synthetic routes and reaction conditions, often confirmed via X-ray crystallography or NMR.
Key stereochemical considerations :
- Cyclohexane ring puckering : Chair conformations dominate, influencing substituent orientation.
- Stereoelectronic effects : Hydrogen bonding between hydroxyl and amino groups may stabilize specific diastereomers.
Physicochemical Characteristics and Stability Profile
While direct data for this compound are limited, insights are drawn from related esters:
| Property | Value/Description | Source |
|---|---|---|
| Solubility | Soluble in polar aprotic solvents | |
| Thermal stability | Decomposes above 200°C | |
| Hydrolytic stability | Susceptible to acidic/basic hydrolysis |
Stability factors :
Properties
CAS No. |
284684-20-4 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl 2-amino-1-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-12-7(10)8(11)5-3-2-4-6(8)9/h6,11H,2-5,9H2,1H3 |
InChI Key |
NHVXCIGJXDKILT-UHFFFAOYSA-N |
SMILES |
COC(=O)C1(CCCCC1N)O |
Canonical SMILES |
COC(=O)C1(CCCCC1N)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Shikimic Acid as a Chiral Starting Material
The use of (–)-shikimic acid as a precursor has emerged as a cornerstone for synthesizing polyhydroxylated cyclohexane β-amino acids. Shikimic acid’s inherent stereochemistry provides a preconfigured cyclohexane ring with three hydroxyl groups, enabling efficient derivatization. In one approach, methyl shikimate undergoes a stereoselective Michael addition with a chiral lithium amide [(R)-N-benzyl(1-phenylethyl)amide] at –78°C to yield cis- and trans-β-amino esters. The cis isomer dominates initially (61% yield), but base-mediated isomerization converts it quantitatively to the thermodynamically stable trans isomer. Catalytic hydrogenation (Pd(OH)₂/C, H₂) followed by HCl-mediated deprotection yields trihydroxylated trans-2-aminocyclohexanecarboxylic acid, a structural analog of the target compound.
Key Reaction Parameters:
Stereochemical Control via Double Induction
The Michael addition step exemplifies a double chiral induction mechanism, where the substrate’s α,β-unsaturated ester and the chiral amide reagent collaborate to enforce facial selectivity. Computational studies (DFT) reveal that lithium ion coordination to the ester carbonyl and amide nitrogen directs nucleophilic attack to the si-face of the enoate, favoring cis-adduct formation. Subsequent protonation pathways (kinetic vs. thermodynamic) further refine stereochemical outcomes, ensuring high enantiomeric excess for downstream intermediates.
Methyl Esterification Methodologies
Thionyl Chloride-Mediated Esterification
A widely adopted method involves treating the free carboxylic acid with thionyl chloride (SOCl₂) in methanol. This one-pot procedure protonates the carboxylic acid, generates the acyl chloride intermediate, and subsequently substitutes the chloride with methanol’s hydroxyl group. For example, H-Tle-OMe·HCl (a related β-amino ester) is synthesized by adding SOCl₂ (2 eq) to a methanolic amino acid solution at –10°C, followed by gradual warming to room temperature.
Optimized Conditions:
Hydrochloric Acid-Catalyzed Esterification
An alternative employs concentrated HCl (35% w/w) in methanol/water (85:15 v/v) at 1.2% (w/v) HCl concentration. This approach avoids hazardous SOCl₂ and achieves comparable yields for sterol esters and triacylglycerols. For the target compound, toluene is added to enhance lipid solubility, and the reaction proceeds at 45°C overnight or 100°C for 1–1.5 hours.
Advantages:
- Mild conditions preserve acid-labile functional groups (e.g., hydroxyls).
- Water tolerance minimizes side reactions.
Enzymatic Esterification Using Lipases
Although primarily used for fatty acid methyl esters, lipase-catalyzed methods (e.g., Lipozyme TL IM and Novozym 435) offer stereoretentive esterification under non-acidic conditions. A packed-bed reactor with t-butanol as solvent achieves 96% yield for palm fatty acid distillate esterification. Adapting this to cyclohexane-derived acids would require optimizing enzyme-substrate compatibility.
Integrated Synthetic Pathways
Sequential Deprotection and Esterification
A hybrid strategy combines shikimic acid-derived intermediates with selective deprotection and esterification:
- Michael Addition: Generate trans-β-amino ester via (R)-2-lithium amide.
- Hydrogenation: Reduce unsaturated bonds using Pd(OH)₂/C.
- Hydroxyl Deprotection: Remove tert-butyldimethylsilyl (TBS) groups with HCl.
- Methyl Esterification: Employ SOCl₂/MeOH or HCl/MeOH.
Critical Considerations:
- Orthogonal protecting groups (e.g., TBS ethers, benzyl esters) prevent undesired side reactions.
- NMR (¹H, ¹³C) and FTIR validate intermediate structures.
Analytical Characterization
Spectroscopic Confirmation
- FTIR: Carboxylic acid C=O stretch (1738 cm⁻¹) shifts to 1745–1750 cm⁻¹ upon esterification.
- NMR: Methyl ester protons resonate at δ 3.6–3.7 ppm (singlet); α-amino protons appear as broad singlets (δ 1.5–2.0 ppm).
- X-ray Crystallography: Resolves absolute configuration of crystalline intermediates (e.g., ORTEP diagram for compound 3).
Chromatographic Purity Assessment
- HPLC: Reverse-phase C18 columns (5 µm, 250 × 4.6 mm) with UV detection at 210 nm confirm >98% purity.
- GC-MS: Monitors residual solvents (e.g., toluene, THF) at sub-ppm levels.
Comparative Analysis of Esterification Methods
The patent-preferenced approach (US8039662B2) emphasizes methanol-to-amino acid molar ratios of 5:1 to 25:1, with concentrated H₂SO₄ or HCl as catalysts. Scaling this to kilogram quantities necessitates:
- Continuous stirred-tank reactors for exothermic esterification.
- Distillation for methanol recovery.
- Crystallization from ethyl acetate/hexane mixtures.
Chemical Reactions Analysis
Acid-Catalyzed Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for converting the ester into a bioactive form suitable for peptide coupling.
Reaction Conditions
-
Reagent : 6 M HCl
-
Temperature : Reflux
-
Duration : 15 hours
-
Product : 1β-Hydroxy-2α-aminocyclohexanecarboxylic acid (cis-2-aminocyclohexanecarboxylic acid derivative)
Mechanistic Insights
The reaction proceeds via protonation of the ester carbonyl group, followed by nucleophilic attack by water. The stereochemistry at the α- and β-positions remains intact due to the rigid cyclohexane backbone, as confirmed by X-ray crystallography .
Catalytic Hydrogenation (Precursor Reaction)
While not a direct reaction of the methyl ester itself, its synthesis involves catalytic hydrogenation of an α,β-unsaturated ester precursor. This step is essential for generating the saturated cyclohexane core.
Key Details
-
Catalyst : Pd(OH)₂/C (20% w/w)
-
Conditions : H₂ atmosphere, ethyl acetate solvent, room temperature
-
Role : Reduces double bonds in the precursor to form the cyclohexane ring .
Experimental Validation
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
1beta-Hydroxy-2alpha-aminocyclohexanecarboxylic acid methyl ester serves as a versatile building block in organic synthesis. Its unique structure allows for the modification and creation of more complex compounds, particularly in the synthesis of peptides and other biologically active molecules. For instance, it has been utilized in the development of β-peptides that incorporate polyhydroxylated cyclohexane β-amino acids, demonstrating its utility in creating novel therapeutic agents .
Biological Applications
Enzyme Interactions
Research indicates that this compound may interact with various enzymes, potentially influencing their activity. The presence of hydroxyl and amino groups facilitates hydrogen bonding and ionic interactions with target molecules, which can alter enzyme function .
Therapeutic Properties
this compound has been investigated for its anti-inflammatory and antimicrobial properties. Studies have shown that derivatives of this compound exhibit significant activity against various pathogens, suggesting its potential role in developing new antimicrobial agents .
Medicinal Chemistry
Drug Development
The compound is being explored for its pharmaceutical applications, particularly as a lead compound for new drug formulations. Its derivatives have shown promise in treating conditions such as inflammation and cancer. For example, compounds derived from similar structures have demonstrated anticancer activity against breast cancer cell lines .
Case Studies
- Antimicrobial Activity : A study highlighted the efficacy of derivatives of this compound against Mycobacterium avium subsp. paratuberculosis, outperforming standard antibiotics like ciprofloxacin .
- Anti-inflammatory Effects : Research into related cyclohexane derivatives has shown low toxicity and effectiveness in treating inflammatory diseases, supporting the therapeutic potential of this compound .
Industrial Applications
Chemical Manufacturing
In industrial settings, this compound can be utilized as an intermediate in the production of various chemicals. Its ability to undergo further reactions makes it valuable in synthesizing specialty chemicals and materials .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Chemical Synthesis | Building block for complex organic molecules and peptides |
| Biological Research | Studies on enzyme interactions and biological effects |
| Medicinal Chemistry | Investigated for anti-inflammatory and antimicrobial properties |
| Industrial Use | Intermediate in chemical manufacturing processes |
Mechanism of Action
The mechanism of action of 1beta-Hydroxy-2alpha-aminocyclohexanecarboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl and amino groups can form hydrogen bonds or ionic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Functional Group Diversity
The compound’s closest structural analogs in the evidence include:
- Cyclohexanecarboxylic acid, 2-azido-1-hydroxy-, methyl ester (CAS: 1932519-59-9): Shares a cyclohexane backbone with hydroxyl and ester groups but replaces the amino group with an azido moiety.
- Sandaracopimaric acid methyl ester (CAS: N/A): A diterpene-derived methyl ester with a tricyclic structure. Unlike the target compound, it lacks polar substituents like amino or hydroxyl groups, emphasizing hydrophobicity and applications in resin chemistry .
Comparison with Aliphatic Methyl Esters
Linear aliphatic methyl esters (e.g., palmitic, stearic, or oleic acid methyl esters) dominate the evidence (Fig. 2, 3, 7, 10 in ). Key differences include:


| Property | Target Compound | Aliphatic Methyl Esters |
|---|---|---|
| Backbone | Cyclohexane ring | Linear hydrocarbon chains |
| Functional Groups | -OH (β), -NH2 (α), -COOCH3 | -COOCH3 only |
| Polarity | High (due to -OH and -NH2) | Low to moderate |
| Applications | Pharmaceutical intermediates | Biofuels, lipid analysis standards |
- Reactivity: The amino and hydroxyl groups in the target compound enable hydrogen bonding and participation in acid-base reactions, unlike aliphatic esters, which primarily undergo hydrolysis or transesterification .
- Analytical Detection: Aliphatic methyl esters (e.g., heptadecanoic acid methyl ester) are routinely analyzed via GC-MS (Fig. 2 in ), whereas the target compound’s polar groups may necessitate derivatization for similar techniques.
Biological Activity
1beta-Hydroxy-2alpha-aminocyclohexanecarboxylic acid methyl ester (CAS No. 284684-20-4) is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.
- Molecular Weight : 173.21 g/mol
- InChI Key : NHVXCIGJXDKILT
The compound features a hydroxyl group, an amino group, and a methyl ester moiety, which contribute to its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Starting Material : Cyclohexanone.
- Hydroxylation : Using hydrogen peroxide in the presence of a catalyst.
- Amination : Employing ammonia or an amine.
- Esterification : Converting the carboxylic acid group to a methyl ester using methanol and an acid catalyst.
This multi-step synthesis can be optimized for yield and purity in industrial settings by employing advanced techniques such as continuous flow reactors and green chemistry principles .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of hydroxyl and amino groups allows for the formation of hydrogen bonds and ionic interactions, which can significantly influence enzyme activity and receptor binding .
Therapeutic Potential
Research indicates that this compound may possess various therapeutic properties:
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pathways involved in inflammation.
- Antimicrobial Activity : Investigations have shown potential efficacy against certain bacterial strains, warranting further exploration .
Case Studies
- Enzyme Inhibition Studies : In vitro assays have demonstrated that this compound can inhibit specific enzymes related to metabolic pathways, indicating its potential as a therapeutic agent in metabolic disorders .
- Comparative Studies with Analogues : When compared with structurally similar compounds, such as 2beta-Hydroxy-1alpha-aminocyclohexanecarboxylic acid methyl ester, differences in biological activity were observed, highlighting the importance of stereochemistry in determining efficacy .
Summary of Findings
| Property | Description |
|---|---|
| Molecular Weight | 173.21 g/mol |
| Therapeutic Applications | Anti-inflammatory, Antimicrobial |
| Mechanism | Interaction with enzymes/receptors via hydrogen bonding |
| Synthesis | Multi-step process involving cyclohexanone |
Q & A
Q. How can GC-MS and NMR be optimized to confirm the purity and structural integrity of this compound?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is effective for identifying ester derivatives (e.g., methyl esters) based on retention times and fragmentation patterns, as demonstrated in fatty acid methyl ester analyses ( ). For stereochemical confirmation, high-resolution H/C NMR and 2D techniques (e.g., COSY, NOESY) are critical to resolve overlapping signals from the cyclohexane ring and substituents .
Q. What solvent systems are suitable for recrystallization or chromatographic purification of this compound?
- Methodological Answer : Polar aprotic solvents (e.g., ethyl acetate, acetonitrile) or mixed systems (hexane/ethyl acetate) are recommended for column chromatography. Recrystallization may require methanol-water mixtures, balancing solubility and hydrogen-bonding interactions from the hydroxyl and amino groups .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., epimerization, racemization) impact the synthesis of this compound, and how can they be mitigated?
- Methodological Answer : The β-hydroxy and α-amino groups are prone to epimerization under basic or high-temperature conditions. Kinetic control (low-temperature reactions) and acid-stable protecting groups (e.g., tert-butoxycarbonyl for amines) can minimize racemization. emphasizes the use of HCl for selective hydrolysis without disrupting stereochemistry .
Q. What mechanistic insights explain the regioselectivity of key reactions (e.g., hydroxylation, esterification) in this compound’s synthesis?
- Methodological Answer : Computational studies (DFT calculations) can model transition states to predict regioselectivity in hydroxylation steps. For esterification, steric and electronic effects of the cyclohexane ring influence reactivity at the α-amino vs. β-hydroxy positions. discusses analogous hydroxylation mechanisms in microbial systems .
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s potential bioactivity?
- Methodological Answer : SAR studies should focus on modifying the hydroxyl/amino substituents and cyclohexane conformation. For example, demonstrates how cyclohexane-derived amino acids are used in antimicrobial and neuroactive agents. Assays like enzyme inhibition (e.g., peptidases) or receptor-binding studies can validate bioactivity .
Q. How should researchers resolve contradictions in yield or purity data from different synthetic protocols?
- Methodological Answer : Systematic benchmarking of reaction conditions (e.g., catalyst loading, temperature) is essential. Reproducibility can be improved by validating analytical methods (e.g., HPLC purity thresholds) and referencing orthogonal techniques (e.g., melting point vs. NMR). and provide examples of GC-MS standardization for ester derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
